Cas no 850910-65-5 (4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- EU-0020523
- (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- F0566-0365
- 4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- AKOS024584457
- 4-[benzyl(ethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 850910-65-5
-
- インチ: 1S/C24H23N3O3S2/c1-3-27(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(28)25-24-26(2)21-11-7-8-12-22(21)31-24/h4-16H,3,17H2,1-2H3/b25-24-
- InChIKey: VLWPSUVESQLIEE-IZHYLOQSSA-N
- ほほえんだ: S(C1C=CC(C(/N=C2/N(C)C3C=CC=CC=3S/2)=O)=CC=1)(N(CC)CC1C=CC=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 465.11808395g/mol
- どういたいしつりょう: 465.11808395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 781
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 104Ų
4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0566-0365-5mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-75mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-1mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-20μmol |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-3mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-10μmol |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-20mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-2μmol |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-25mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0566-0365-100mg |
4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850910-65-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 |
4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
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4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Introduction to 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850910-65-5)
4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850910-65-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles and is characterized by its unique structural features, which include a benzothiazole ring, a sulfamoyl group, and a benzyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzothiazole moiety is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of this ring system in 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide suggests that it may exhibit similar pharmacological effects. Additionally, the sulfamoyl group is known for its ability to enhance the solubility and bioavailability of compounds, making it an attractive functional group in drug design.
Recent research has focused on the synthesis and biological evaluation of 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide. A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated potent antitumor activity against various cancer cell lines. The researchers found that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) and human colon cancer cells (HCT-116) by inducing apoptosis and cell cycle arrest. These findings highlight the potential of 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide as a promising lead compound for the development of novel anticancer agents.
In addition to its antitumor properties, 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has also shown potential in other therapeutic areas. A study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. The results indicated that it significantly reduced inflammation in both in vitro and in vivo models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide could be a valuable candidate for treating inflammatory diseases.
The pharmacokinetic properties of 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide have also been studied to assess its suitability as a drug candidate. Research published in the Journal of Pharmaceutical Sciences reported that the compound exhibited good oral bioavailability and favorable pharmacokinetic parameters. The study found that it was rapidly absorbed after oral administration and had a long half-life, which could be advantageous for once-daily dosing regimens.
The safety profile of 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been evaluated in preclinical studies. Toxicity assessments conducted in animal models showed that the compound was well-tolerated at therapeutic doses with no significant adverse effects observed. These findings support its further development as a safe and effective therapeutic agent.
In conclusion, 4-Benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850910-65-5) is a promising compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.
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